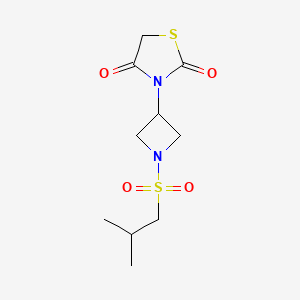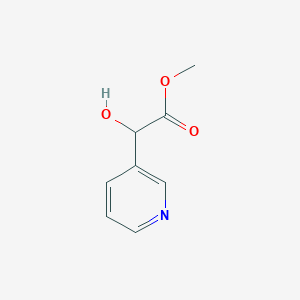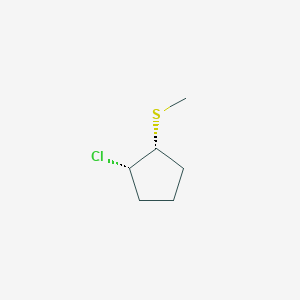
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane is a chiral compound with a unique stereochemistry. It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to a cyclopentane ring. The specific stereochemistry (1S,2R) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to induce the formation of the (1S,2R) isomer. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is designed to be efficient and cost-effective, with a focus on achieving high enantiomeric purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the desired enantiomer from any by-products or impurities.
化学反応の分析
Types of Reactions
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding cyclopentane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentane derivatives.
Substitution: Hydroxyl or amino-substituted cyclopentane derivatives.
科学的研究の応用
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry-related biological processes.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: The compound can be used in the development of chiral catalysts and other materials with specific stereochemical properties.
作用機序
The mechanism by which (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane exerts its effects depends on its specific interactions with molecular targets. The presence of the chlorine and methylsulfanyl groups can influence the compound’s binding affinity and reactivity with various enzymes or receptors. The stereochemistry plays a crucial role in determining the compound’s overall activity and selectivity in biochemical pathways.
類似化合物との比較
Similar Compounds
(1R,2S)-1-Chloro-2-methylsulfanylcyclopentane: The enantiomer of the compound, with opposite stereochemistry.
1-Chloro-2-methylcyclopentane: Lacks the methylsulfanyl group.
1-Chloro-2-methylsulfanylcyclohexane: Contains a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and methylsulfanyl groups adds to its versatility in various chemical reactions and applications.
特性
IUPAC Name |
(1S,2R)-1-chloro-2-methylsulfanylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWFVSPXSSUHEE-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CCC[C@@H]1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2807816.png)

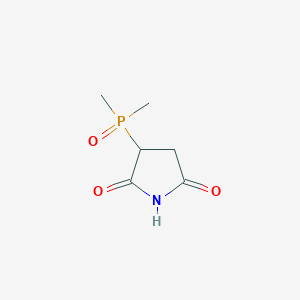
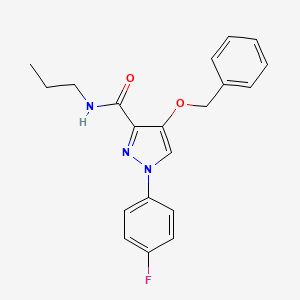
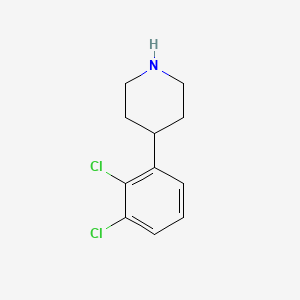
![4-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2807824.png)
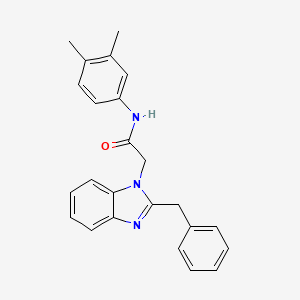
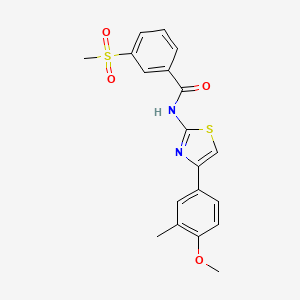
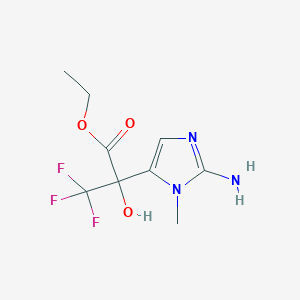
![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)
![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)
